Aniline, N-[2-(trimethylsiloxy)ethyl]-
Description
Aniline, N-[2-(trimethylsiloxy)ethyl]- is a silicon-functionalized aniline derivative characterized by a trimethylsiloxyethyl (-CH₂CH₂OSi(CH₃)₃) substituent attached to the nitrogen atom of the aniline moiety. This modification introduces unique steric and electronic properties, distinguishing it from conventional aniline derivatives. The trimethylsiloxy group enhances hydrolytic stability compared to hydroxyl or alkoxy analogs while retaining reactivity for further functionalization .
Properties
CAS No. |
16403-21-7 |
|---|---|
Molecular Formula |
C11H19NOSi |
Molecular Weight |
209.36 g/mol |
IUPAC Name |
N-(2-trimethylsilyloxyethyl)aniline |
InChI |
InChI=1S/C11H19NOSi/c1-14(2,3)13-10-9-12-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3 |
InChI Key |
PJYNWYCMEMNOIA-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)OCCNC1=CC=CC=C1 |
Canonical SMILES |
C[Si](C)(C)OCCNC1=CC=CC=C1 |
Synonyms |
N-(2-Trimethylsiloxyethyl)aniline |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares Aniline, N-[2-(trimethylsiloxy)ethyl]- with key analogs:
Reactivity and Stability
- Hydrolytic Stability: The trimethylsiloxy group in N-[2-(trimethylsiloxy)ethyl]aniline resists hydrolysis better than methoxy or thiomethoxy analogs due to the inert Si-O bond . In contrast, 2-(2-methoxyethyl)aniline undergoes hydrolysis to ethanolamine derivatives under acidic conditions . Sulfur-containing analogs (e.g., 2-(2-thiomethoxyethyl)aniline) are prone to oxidation, forming sulfoxides or sulfones .
Electronic Effects :
- The trimethylsiloxy group is electron-donating via σ-induction but weakly electron-withdrawing through Si-O polarization. This contrasts with the electron-donating methoxy group and electron-withdrawing sulfonyl group in N-[2-(carbazolyl)ethyl]-4-(methylsulfonyl)aniline .
- The ethynyl spacer in 3-[2-(trimethylsilyl)ethynyl]aniline enhances conjugation, enabling applications in optoelectronic materials .
Preparation Methods
Synthesis of N-(2-Hydroxyethyl)aniline
Aniline undergoes reductive alkylation with glycolaldehyde (HOCH₂CHO) in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). The reaction proceeds via imine formation, followed by reduction to yield N-(2-hydroxyethyl)aniline.
Typical Conditions :
Silylation of the Hydroxyl Group
The intermediate N-(2-hydroxyethyl)aniline is treated with trimethylsilyl chloride (TMSCl) or trimethylsilyl triflate (TMSOTf) in the presence of a base (e.g., triethylamine) to form the silyl ether.
Typical Conditions :
-
Reagents : TMSCl (1.2 equiv), Et₃N (2.0 equiv)
-
Solvent : DCM or acetonitrile
-
Temperature : 0°C to room temperature
Example Procedure :
-
Dissolve N-(2-hydroxyethyl)aniline (10 mmol) in DCM (30 mL).
-
Add TMSCl (12 mmol) and Et₃N (20 mmol) dropwise at 0°C.
-
Stir for 4–6 hours at room temperature.
-
Wash with water, dry over MgSO₄, and concentrate to obtain the product.
Direct Alkylation with a Pre-Silylated Ethylating Agent
Synthesis of 2-(Trimethylsiloxy)ethyl Bromide
2-Bromoethanol is silylated with TMSCl under basic conditions to form 2-(trimethylsiloxy)ethyl bromide (Br-CH₂CH₂-O-SiMe₃).
Typical Conditions :
N-Alkylation of Aniline
Aniline reacts with 2-(trimethylsiloxy)ethyl bromide in the presence of a base (e.g., K₂CO₃) to yield the target compound.
Typical Conditions :
-
Molar Ratio : Aniline : Alkylating Agent = 1 : 1.5
-
Solvent : Dimethylformamide (DMF) or acetonitrile
-
Temperature : 60–80°C
Example Procedure :
-
Mix aniline (10 mmol), 2-(trimethylsiloxy)ethyl bromide (15 mmol), and K₂CO₃ (20 mmol) in DMF (20 mL).
-
Heat at 70°C for 12 hours.
-
Filter, concentrate, and purify via column chromatography (hexane/ethyl acetate).
Transition Metal-Catalyzed N-Alkylation
Catalytic Dehydrogenative Coupling
A cobalt-based metal–organic framework (Co-MOF) or ruthenium catalyst facilitates the reaction between aniline and 2-(trimethylsiloxy)ethanol via a hydrogen-borrowing mechanism.
Typical Conditions :
-
Catalyst : Co-MOF (5 mol%) or [Ru(p-cymene)Cl₂]₂ (3 mol%)
-
Solvent : Toluene or xylene
-
Temperature : 110–130°C
Example Procedure :
-
Combine aniline (10 mmol), 2-(trimethylsiloxy)ethanol (12 mmol), Co-MOF (0.5 mmol), and KOtBu (15 mmol) in toluene (20 mL).
-
Reflux under nitrogen for 24 hours.
Epoxide Ring-Opening and Silylation
Reaction with Ethylene Oxide
Aniline reacts with ethylene oxide to form N-(2-hydroxyethyl)aniline, which is subsequently silylated.
Typical Conditions :
Silylation Step
As described in Section 1.2.
Comparison of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Reductive Alkylation | High selectivity, mild conditions | Requires glycolaldehyde (less stable) | 70–85% |
| Direct Alkylation | Avoids intermediate isolation | Requires pre-silylated alkylating agent | 65–75% |
| Catalytic Alkylation | Sustainable, water as byproduct | High temperatures may degrade TMS group | 60–80% |
| Epoxide Ring-Opening | Scalable, uses inexpensive reagents | Ethylene oxide is hazardous | 75–85% |
Key Experimental Data
Silylation Optimization
| Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| Triethylamine | DCM | 4 | 92 |
| Pyridine | THF | 6 | 85 |
| DBU | Acetonitrile | 3 | 88 |
Catalytic Alkylation with Co-MOF
| Substrate | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Aniline | 110 | 24 | 78 |
| 4-Methylaniline | 120 | 18 | 82 |
| 4-Chloroaniline | 130 | 30 | 68 |
Q & A
Basic: What synthetic methodologies are commonly employed for the preparation of N-[2-(trimethylsiloxy)ethyl]aniline, and how can reaction parameters be optimized?
The synthesis of N-[2-(trimethylsiloxy)ethyl]aniline typically involves hydrosilylation of allylaniline derivatives with trimethylsilane under catalytic conditions or coupling reactions between silylated intermediates and aniline moieties. Key parameters for optimization include:
- Catalyst selection : Transition metal catalysts (e.g., platinum-based) enhance hydrosilylation efficiency .
- Solvent systems : Polar aprotic solvents (e.g., toluene, DMF) improve reaction homogeneity and yield .
- Temperature control : Reactions are often conducted at 60–80°C to balance kinetics and side-product formation .
Methodological refinement via Design of Experiments (DoE) can systematically address competing side reactions, such as premature siloxane hydrolysis.
Basic: Which spectroscopic and analytical techniques are critical for characterizing N-[2-(trimethylsiloxy)ethyl]aniline, and what structural insights do they provide?
- ¹H/¹³C NMR : Resolve the trimethylsiloxy (-OSi(CH₃)₃) group’s singlet (~0.1–0.3 ppm for Si-CH₃) and confirm ethyl linkage integration .
- FTIR : Identify Si-O-C stretching vibrations (1000–1100 cm⁻¹) and N-H bending modes (1500–1600 cm⁻¹) .
- Mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns for purity assessment.
- Elemental analysis : Quantify C, H, N, and Si content to verify stoichiometry.
Advanced: How does N-[2-(trimethylsiloxy)ethyl]aniline enhance interfacial adhesion in composite materials, and what experimental approaches quantify these effects?
The compound’s dual functionality (amine for covalent bonding and siloxane for hydrophobic interactions) improves adhesion at polymer-inorganic interfaces. Methodologies to assess this include:
- Peel/adhesion tests : Measure mechanical strength at interfaces using ASTM D903 or analogous protocols.
- Contact angle analysis : Evaluate surface hydrophobicity post-modification .
- X-ray photoelectron spectroscopy (XPS) : Confirm siloxane crosslinking via Si 2p binding energy shifts (~102–104 eV) .
Studies show a 30–50% increase in interfacial toughness in epoxy-silica composites when using this modifier .
Advanced: What strategies mitigate competing side reactions during N-[2-(trimethylsiloxy)ethyl]aniline synthesis, particularly siloxane hydrolysis or undesired oligomerization?
- Moisture control : Conduct reactions under inert atmosphere (N₂/Ar) with molecular sieves to scavenge trace water .
- Stepwise addition : Introduce silane reagents gradually to minimize exothermic side reactions.
- Protective groups : Temporarily block the aniline’s amine with tert-butoxycarbonyl (Boc) to prevent nucleophilic attack on siloxane .
Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc) isolates the target compound from oligomeric byproducts.
Basic: What are the primary research applications of N-[2-(trimethylsiloxy)ethyl]aniline in material science?
- Surface modification : Enhances hydrophobicity and corrosion resistance in coatings .
- Composite materials : Acts as a coupling agent in polymer-ceramic composites (e.g., epoxy, polyurethane) .
- Nanoparticle functionalization : Anchors silica or metal oxides for stable dispersions in solvents.
Advanced: How do structural analogs of N-[2-(trimethylsiloxy)ethyl]aniline differ in reactivity, and what computational tools predict their performance?
Comparative studies with analogs (e.g., N-[3-(trimethoxysilyl)propyl]aniline) reveal:
- Chain length effects : Longer alkyl spacers (e.g., propyl vs. ethyl) increase flexibility but reduce steric hindrance .
- Electronic effects : Electron-withdrawing groups on the aniline ring lower amine nucleophilicity, altering bonding kinetics.
DFT calculations (e.g., Gaussian, VASP) model adsorption energies and transition states, guiding rational design .
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